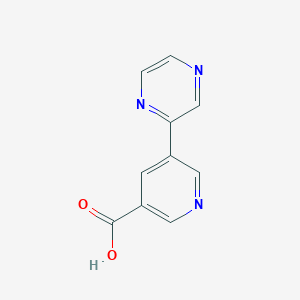
5-(Pyrazin-2-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyrazin-2-yl)nicotinic acid: is an organic compound with the molecular formula C10H7N3O2 and a molecular weight of 201.18 g/mol It is a derivative of nicotinic acid, where the pyridine ring is substituted with a pyrazine ring at the 5-position
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Pyrazin-2-yl)nicotinic acid typically involves the reaction of pyrazine derivatives with nicotinic acid or its derivatives. One common method is the Suzuki cross-coupling reaction , where pyrazin-2-ylboronic acid is coupled with 5-bromonicotinic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction or other similar coupling reactions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
5-(Pyrazin-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrazine and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acid derivatives, while reduction could produce pyrazin-2-ylmethanol.
科学的研究の応用
Chemistry:
In chemistry, 5-(Pyrazin-2-yl)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology:
In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .
Medicine:
Medicinally, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, to treat various diseases .
Industry:
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coordination complexes, due to its ability to form stable structures with metals .
作用機序
The exact mechanism of action of 5-(Pyrazin-2-yl)nicotinic acid is not well-defined. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Nicotinic acid (3-pyridinecarboxylic acid): A precursor to 5-(Pyrazin-2-yl)nicotinic acid, used in the synthesis of various derivatives.
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer of nicotinic acid with different substitution patterns and properties.
Pyrazinecarboxylic acid: A related compound with a pyrazine ring, used in similar applications.
Uniqueness:
This compound is unique due to the presence of both pyrazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
1340215-17-9 |
|---|---|
分子式 |
C10H7N3O2 |
分子量 |
201.18 g/mol |
IUPAC名 |
5-pyrazin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-3-7(4-12-5-8)9-6-11-1-2-13-9/h1-6H,(H,14,15) |
InChIキー |
KPMOABCIAYYACJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C2=CC(=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


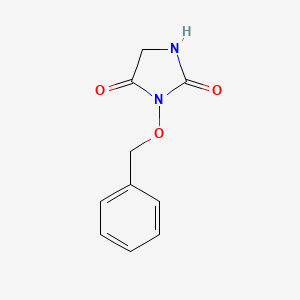
![1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11895570.png)

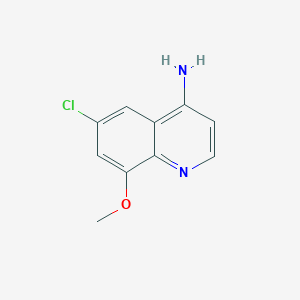
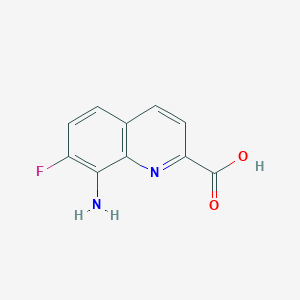



![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)
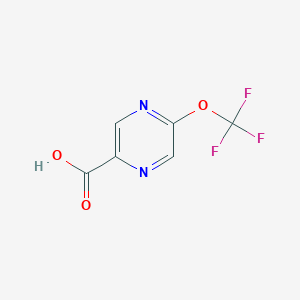

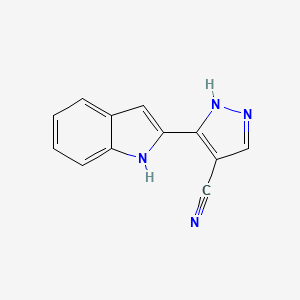

![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11895654.png)
